N-[(4-fluorophenyl)methyl]benzamide
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Overview
Description
N-[(4-fluorophenyl)methyl]benzamide is an organic compound with the molecular formula C13H10FNO. It belongs to the class of benzamides, which are compounds containing a benzamide moiety that is N-linked to a benzyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]benzamide typically involves the reaction of 4-fluorobenzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain types of cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]benzamide
- 2,3-Difluoro-N-[(4-fluorophenyl)methyl]benzamide
- Benzamide, N-(4-fluorophenyl)-4-methyl-
Uniqueness
N-[(4-fluorophenyl)methyl]benzamide is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
223375-04-0 |
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Molecular Formula |
C14H12FNO |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H12FNO/c15-13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) |
InChI Key |
XEHCIJQQJFATFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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